molecular formula C20H27NO6 B14209491 1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate CAS No. 827019-17-0

1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate

Cat. No.: B14209491
CAS No.: 827019-17-0
M. Wt: 377.4 g/mol
InChI Key: DZWNVYOEQKFOHU-LYKKTTPLSA-N
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Description

1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, an ethyl group, an acetamido group, and a benzoyl group attached to a pentanedioate backbone

Preparation Methods

The synthesis of 1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate typically involves multi-step organic synthesis. The process begins with the preparation of the pentanedioate backbone, followed by the introduction of the tert-butyl, ethyl, acetamido, and benzoyl groups through various chemical reactions. Common synthetic routes include:

    Esterification: The formation of the pentanedioate backbone through esterification reactions.

    Amidation: Introduction of the acetamido group via amidation reactions.

    Friedel-Crafts Acylation: Attachment of the benzoyl group using Friedel-Crafts acylation.

    Alkylation: Introduction of the tert-butyl and ethyl groups through alkylation reactions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate involves its interaction with specific molecular targets. The acetamido and benzoyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, depending on its specific application.

Comparison with Similar Compounds

1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate can be compared with similar compounds such as:

    1-tert-Butyl 5-ethyl (2S)-2-amino-4-benzoylpentanedioate: Similar structure but with an amino group instead of an acetamido group.

    1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-methylpentanedioate: Similar structure but with a methyl group instead of a benzoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

827019-17-0

Molecular Formula

C20H27NO6

Molecular Weight

377.4 g/mol

IUPAC Name

5-O-tert-butyl 1-O-ethyl (4S)-4-acetamido-2-benzoylpentanedioate

InChI

InChI=1S/C20H27NO6/c1-6-26-18(24)15(17(23)14-10-8-7-9-11-14)12-16(21-13(2)22)19(25)27-20(3,4)5/h7-11,15-16H,6,12H2,1-5H3,(H,21,22)/t15?,16-/m0/s1

InChI Key

DZWNVYOEQKFOHU-LYKKTTPLSA-N

Isomeric SMILES

CCOC(=O)C(C[C@@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(CC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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